N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as MPOPB, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the class of pyridazine derivatives and has been shown to have promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
One of the key applications is the compound's antimicrobial and anticancer properties. For instance, a synthesized amide based on similar structural motifs demonstrated antimicrobial activity against various pathogens. It also showed in vitro anticancer activity against lung carcinoma (H157) and Vero cell lines, indicating its potential as a therapeutic agent with minimal effects on normal cells. This compound further exhibited antileishmanial activity and urease inhibition, suggesting a broad spectrum of biological activities (Sirajuddin et al., 2015).
Antinociceptive Activity
Another significant application is in the field of pain management, where derivatives of the compound have shown potent antinociceptive activity. These activities were assessed using modified Koster's Test in mice, with some compounds demonstrating higher potency than aspirin. This highlights the compound's potential in developing new pain relief medications (Dogruer et al., 2000).
Butyrylcholinesterase Inhibition
Furthermore, novel derivatives of this compound have been investigated for their ability to inhibit butyrylcholinesterase, an enzyme associated with Alzheimer's disease. These studies reveal the compound's potential in treating neurodegenerative diseases, offering a new avenue for Alzheimer's disease research (Dundar et al., 2019).
Antioxidant and Further Anticancer Activities
The compound and its derivatives also display significant antioxidant activities, with certain derivatives outperforming known antioxidants like ascorbic acid. These compounds have shown promising results in anticancer activity screening against various cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
Another application is the dual inhibition of cyclooxygenase and lipoxygenase pathways, which is critical for developing anti-inflammatory drugs. A derivative, S 19812, demonstrated non-opioid analgesic activity along with significant anti-inflammatory effects, showcasing its potential in pain and inflammation management (Tordjman et al., 2003).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-17-11-9-16(10-12-17)18-13-14-22(27)25(24-18)15-5-8-21(26)23-19-6-3-4-7-20(19)29-2/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONRXCHYDIQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.